7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in pharmaceutical and materials chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid typically involves the bromination of 3-methyl-1-benzothiophene followed by carboxylation. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the 7th position. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the final product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzothiophenes
- Sulfoxides and sulfones
- Thiols and thioethers
Scientific Research Applications
7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid has found applications in various fields:
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
- 3-Methyl-1-benzothiophene-2-carboxylic acid
- 7-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
- 7-Iodo-3-methyl-1-benzothiophene-2-carboxylic acid
Uniqueness: 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBQFBZQINXXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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